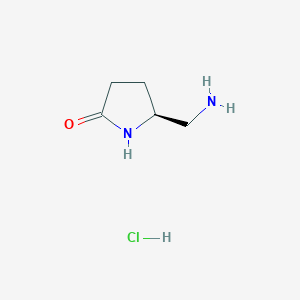

![molecular formula C8H13ClF3N3 B2970616 4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride CAS No. 2247107-91-9](/img/structure/B2970616.png)

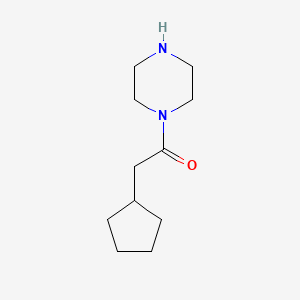

4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is also known as Sitagliptin . It is an orally active, potent and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor . It has excellent selectivity over other proline-selective peptidases . The biological activities of Sitagliptin derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) and its derivatives has been a key structural motif in active agrochemical and pharmaceutical ingredients . The simultaneous vapor-phase reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring with a trifluoromethyl group at the 5-position and a butan-1-amine chain at the 4-position . The InChI code for this compound is 1S/C8H12F3N3.ClH/c9-8(10,11)7-6(5-13-14-7)3-1-2-4-12;/h5H,1-4,12H2,(H,13,14);1H .Chemical Reactions Analysis

The compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.66 . It is a powder at room temperature . Its melting point is between 168-170°C .科学的研究の応用

Synthesis Techniques and Reactivity

- Regioselectivity in Synthesis : A study focusing on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrated the impact of different reaction media on the product's regioselectivity. This research provides insights into the synthesis techniques involving similar trifluoromethyl compounds (Martins et al., 2012).

- Microwave-assisted Synthesis : Microwave irradiation was used in the synthesis of fused heterocycles incorporating the trifluoromethyl moiety, highlighting an efficient method for preparing trifluoromethyl derivatives (Shaaban, 2008).

Structural Analysis and Derivatives

- Crystal Structure Analysis : The crystal structure of trifluoromethyl-substituted dielectrophiles has been investigated, providing valuable information on the molecular configuration and potential applications of such compounds (Flores et al., 2018).

- Pyrazole Derivatives and Protecting Groups : The use of tert-butyl as a protecting group in the preparation of pyrazole derivatives, including those with trifluoromethyl groups, has been studied. This research is crucial for understanding the chemistry of pyrazole and its derivatives (Pollock & Cole, 2014).

Biological and Medicinal Applications

- Antibacterial Activity : Novel derivatives of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine have been synthesized and evaluated for their antibacterial activity. Such studies are crucial for the development of new antibacterial agents (Prasad, 2021).

- Antitumor Activity : Compounds incorporating the trifluoromethyl group, such as pyrazolo[1,5-a]pyrimidines, have been synthesized and their antitumor activities evaluated. This research contributes to the development of potential cancer therapies (Liu, Zhao, & Lu, 2020).

Chemical Modification and Functionalization

- Polymer Modification : The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including those related to the trifluoromethyl group, has been explored. This work is significant for developing new materials with enhanced properties (Aly & El-Mohdy, 2015).

Fluorescent Properties

- Fluorescent Pyrazolines : Research on the synthesis and fluorescent properties of 1,3,5-triaryl-2-pyrazolines, which could be structurally related to trifluoromethyl-containing compounds, has been conducted. This is important for developing new fluorescent materials (Hasan, Abbas, & Akhtar, 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7-6(5-13-14-7)3-1-2-4-12;/h5H,1-4,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOZCGCAQKEMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CCCCN)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

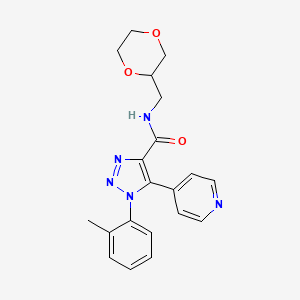

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970537.png)

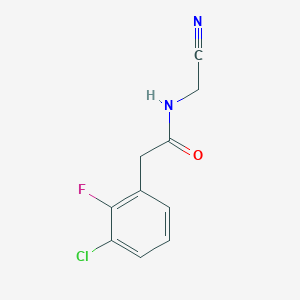

![(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide](/img/structure/B2970542.png)

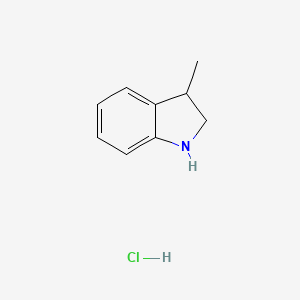

![methyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970543.png)

![1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2970544.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2970547.png)

![1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2970549.png)

![3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970554.png)